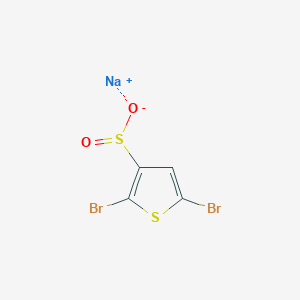
4,5-Difluoro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-1-benzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1-benzofuran typically involves the fluorination of benzofuran derivatives. Another approach involves the use of microwave-assisted synthesis, which has been shown to be effective in producing fluorinated benzofuran derivatives with high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoroquinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
4,5-Difluoro-1-benzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,5-Difluoro-1-benzofuran exerts its effects is largely dependent on its interaction with biological targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the fluorine atoms, has different chemical and biological properties.
4-Fluoro-1-benzofuran: A mono-fluorinated derivative with distinct reactivity and applications.
5-Fluoro-1-benzofuran: Another mono-fluorinated derivative with unique properties.
Uniqueness: 4,5-Difluoro-1-benzofuran is unique due to the presence of two fluorine atoms, which significantly enhance its stability, reactivity, and biological activity compared to its mono-fluorinated and non-fluorinated counterparts . The dual fluorination also imparts unique electronic properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H4F2O |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
4,5-difluoro-1-benzofuran |
InChI |
InChI=1S/C8H4F2O/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |
InChI Key |
ZDZLHVDWNJIWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
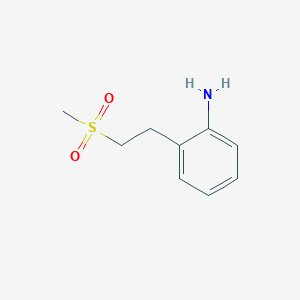
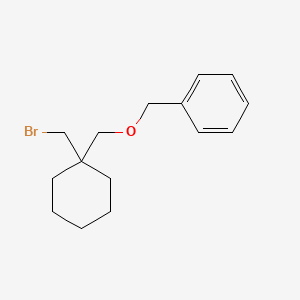
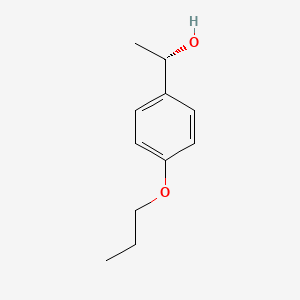

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
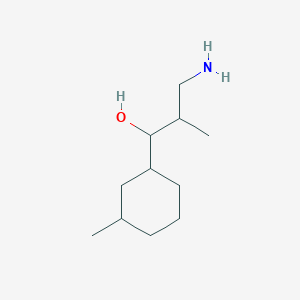
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
